![molecular formula C18H15N2+ B14151301 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium CAS No. 89321-40-4](/img/structure/B14151301.png)
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula C18H15N2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The presence of the cyano group and the quinoline structure makes it a valuable compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium typically involves the reaction of quinoline derivatives with cyanoacetylating agents. One common method includes the reaction of quinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of quinoline derivatives with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyano group or the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated quinoline derivatives or acylated products.
科学研究应用
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.
相似化合物的比较
Similar Compounds
3-Cyano-1-methylquinolin-1-ium: Similar structure but with a methyl group instead of the 4-methylphenyl group.
4-Cyano-1-methylquinolin-1-ium: Similar structure with the cyano group at a different position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and dimethyl groups instead of the cyano and 4-methylphenyl groups.
Uniqueness
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is unique due to the presence of both the cyano group and the 4-methylphenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential for various applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
89321-40-4 |
|---|---|
分子式 |
C18H15N2+ |
分子量 |
259.3 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C18H15N2/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20/h2-10,13H,12H2,1H3/q+1 |
InChI 键 |
PCUHSSIUDLCCOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
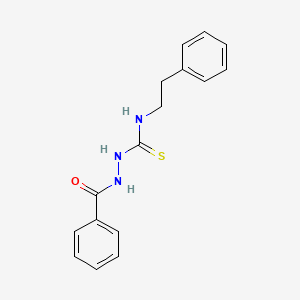
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

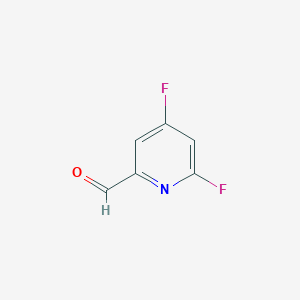

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
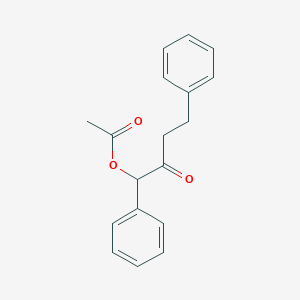

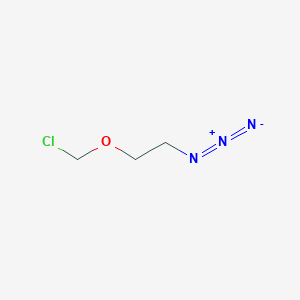
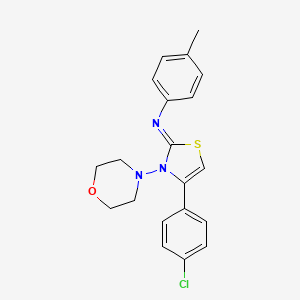
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
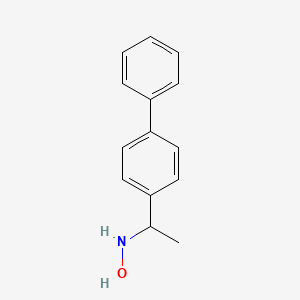
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
